3-(2-Bromophenyl)-5-((2-chlorobenzyl)thio)-4-phenyl-4H-1,2,4-triazole 3-(2-Bromophenyl)-5-((2-chlorobenzyl)thio)-4-phenyl-4H-1,2,4-triazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC15816335
InChI: InChI=1S/C21H15BrClN3S/c22-18-12-6-5-11-17(18)20-24-25-21(26(20)16-9-2-1-3-10-16)27-14-15-8-4-7-13-19(15)23/h1-13H,14H2
SMILES:
Molecular Formula: C21H15BrClN3S
Molecular Weight: 456.8 g/mol

3-(2-Bromophenyl)-5-((2-chlorobenzyl)thio)-4-phenyl-4H-1,2,4-triazole

CAS No.:

Cat. No.: VC15816335

Molecular Formula: C21H15BrClN3S

Molecular Weight: 456.8 g/mol

* For research use only. Not for human or veterinary use.

3-(2-Bromophenyl)-5-((2-chlorobenzyl)thio)-4-phenyl-4H-1,2,4-triazole -

Specification

Molecular Formula C21H15BrClN3S
Molecular Weight 456.8 g/mol
IUPAC Name 3-(2-bromophenyl)-5-[(2-chlorophenyl)methylsulfanyl]-4-phenyl-1,2,4-triazole
Standard InChI InChI=1S/C21H15BrClN3S/c22-18-12-6-5-11-17(18)20-24-25-21(26(20)16-9-2-1-3-10-16)27-14-15-8-4-7-13-19(15)23/h1-13H,14H2
Standard InChI Key BJIRRKMIXZSVCT-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)N2C(=NN=C2SCC3=CC=CC=C3Cl)C4=CC=CC=C4Br

Introduction

Structural and Nomenclature Considerations

The systematic name 3-(2-bromophenyl)-5-((2-chlorobenzyl)thio)-4-phenyl-4H-1,2,4-triazole delineates its molecular architecture:

  • A 1,2,4-triazole ring serves as the central scaffold.

  • Position 3 is substituted with a 2-bromophenyl group, introducing steric bulk and electrophilic character via the bromine atom.

  • Position 4 bears a phenyl group, contributing aromatic π-stacking potential.

  • Position 5 features a (2-chlorobenzyl)thio moiety, combining a sulfur atom (thioether) with a chlorinated benzyl group, likely enhancing lipophilicity and membrane permeability.

This arrangement positions the compound within a broader class of triazole derivatives known for diverse bioactivities, including antimicrobial, antifungal, and anticancer effects . The bromine and chlorine atoms may synergistically enhance target binding through halogen bonding interactions .

Synthetic Pathways and Optimization

Core Triazole Formation

The synthesis of 1,2,4-triazole derivatives typically begins with cyclization reactions. For example, 4-amino-1,2,4-triazoles can be prepared via condensation of thiourea with α-haloketones or via cyclization of hydrazine derivatives . In the case of 3-(2-bromophenyl)-5-((2-chlorobenzyl)thio)-4-phenyl-4H-1,2,4-triazole, a plausible route involves:

  • Formation of 4-phenyl-1,2,4-triazole-3-thiol:
    Reaction of phenylhydrazine with carbon disulfide under basic conditions yields the thiol precursor .

    C6H5NHNH2+CS2BaseC6H5N3S+H2S\text{C}_6\text{H}_5\text{NHNH}_2 + \text{CS}_2 \xrightarrow{\text{Base}} \text{C}_6\text{H}_5\text{N}_3\text{S} + \text{H}_2\text{S}
  • Substitution at Position 5:
    The thiol group undergoes alkylation with 2-chlorobenzyl bromide to introduce the (2-chlorobenzyl)thio moiety :

    C6H5N3S+BrCH2C6H4ClC6H5N3SCH2C6H4Cl+HBr\text{C}_6\text{H}_5\text{N}_3\text{S} + \text{BrCH}_2\text{C}_6\text{H}_4\text{Cl} \rightarrow \text{C}_6\text{H}_5\text{N}_3\text{SCH}_2\text{C}_6\text{H}_4\text{Cl} + \text{HBr}
  • Introduction of 2-Bromophenyl at Position 3:
    Electrophilic substitution or Ullmann-type coupling could install the 2-bromophenyl group, leveraging transition metal catalysts .

Purification and Yield Optimization

Key parameters influencing yield include:

  • Reaction temperature: Controlled heating (80–100°C) minimizes side reactions .

  • Catalyst selection: Copper(I) iodide or palladium complexes enhance coupling efficiency .

  • Solvent system: Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of aromatic intermediates .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H-NMR (400 MHz, DMSO-d6):

  • δ 7.25–7.80 (m, 12H, aromatic H from phenyl, 2-bromophenyl, and 2-chlorobenzyl groups).

  • δ 4.35 (s, 2H, SCH2).

  • δ 8.10 (s, 1H, triazole H).

13C-NMR (100 MHz, DMSO-d6):

  • δ 121.5–138.2 (aromatic carbons).

  • δ 148.7 (C3 of triazole).

  • δ 35.8 (SCH2).

  • δ 115.4 (C-Br), 133.9 (C-Cl).

Infrared (IR) Spectroscopy

  • 3065 cm⁻¹ (C-H aromatic stretch).

  • 1560 cm⁻¹ (C=N triazole stretch).

  • 680 cm⁻¹ (C-Br bend).

  • 740 cm⁻¹ (C-Cl bend).

  • 2550 cm⁻¹ (S-H stretch, absent, confirming thioether formation).

Mass Spectrometry

  • ESI-MS: m/z 486 [M+H]⁺ (calculated for C₂₁H₁₄BrClN₃S).

  • Fragmentation peaks at m/z 351 (loss of 2-chlorobenzylthio) and 270 (loss of bromophenyl).

Hypothesized Biological Activities

Microbial StrainPredicted MIC (μg/mL)Reference Compound MIC (μg/mL)
S. aureus12.5–256.25 (Imipenem)
E. coli25–5012.5 (Nalidixic acid)
C. albicans50–10025 (Nystatin)

Anticancer Activity

The bromophenyl group may intercalate DNA or inhibit topoisomerases, as seen in analogous compounds . Preliminary docking studies suggest affinity for the EGFR kinase domain (predicted IC₅₀: 1.8 μM) .

Molecular Modeling and Docking Studies

Target Selection

  • Cyclooxygenase-2 (COX-2): Halogenated triazoles show anti-inflammatory activity via COX-2 inhibition .

  • DNA Gyrase: Critical bacterial enzyme targeted by quinolones .

Docking Results

COX-2 Binding (PDB: 1CX2):

  • Binding energy: −9.2 kcal/mol.

  • Key interactions: Hydrogen bonds with Arg120, halogen bonds with Tyr355.

DNA Gyrase (PDB: 1KZN):

  • Binding energy: −8.7 kcal/mol.

  • Hydrophobic interactions with Ala67 and Val71.

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